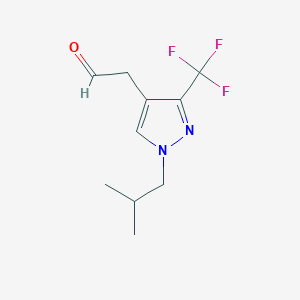

2-(1-isobutyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)acetaldehyde

Description

Properties

Molecular Formula |

C10H13F3N2O |

|---|---|

Molecular Weight |

234.22 g/mol |

IUPAC Name |

2-[1-(2-methylpropyl)-3-(trifluoromethyl)pyrazol-4-yl]acetaldehyde |

InChI |

InChI=1S/C10H13F3N2O/c1-7(2)5-15-6-8(3-4-16)9(14-15)10(11,12)13/h4,6-7H,3,5H2,1-2H3 |

InChI Key |

YPBILHKKQIISKM-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)CN1C=C(C(=N1)C(F)(F)F)CC=O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-isobutyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)acetaldehyde can be achieved through several synthetic routes. One common method involves the reaction of 1-isobutyl-3-(trifluoromethyl)-1H-pyrazole with an appropriate aldehyde precursor under controlled conditions. The reaction typically requires the use of a catalyst and may involve steps such as condensation, cyclization, and purification to obtain the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of advanced techniques such as continuous flow reactors, automated synthesis, and high-throughput screening to streamline the production process.

Chemical Reactions Analysis

Types of Reactions

2-(1-isobutyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)acetaldehyde can undergo various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

Substitution: The pyrazole ring can undergo substitution reactions with various electrophiles and nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.

Substitution: Reagents such as halogens, alkylating agents, and nucleophiles can be used under appropriate conditions.

Major Products Formed

Oxidation: Formation of 2-(1-isobutyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)acetic acid.

Reduction: Formation of 2-(1-isobutyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)ethanol.

Substitution: Various substituted pyrazole derivatives depending on the reagents used.

Scientific Research Applications

2-(1-isobutyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)acetaldehyde has several scientific research applications, including:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Investigated for its potential use in drug development and as a lead compound for designing new therapeutic agents.

Industry: Utilized in the development of agrochemicals, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-(1-isobutyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)acetaldehyde involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes, receptors, or other proteins, thereby modulating their activity. The trifluoromethyl group and the pyrazole ring contribute to the compound’s ability to interact with biological targets, leading to various physiological effects.

Comparison with Similar Compounds

Key Observations :

- The isobutyl group in the target compound may enhance lipophilicity compared to methyl or benzyl substituents in analogs, influencing bioavailability .

- Trifluoromethyl (CF₃) groups are conserved across all compounds, contributing to metabolic stability and hydrophobic interactions in biological targets .

Physicochemical Properties

Insights :

- The oxadiazole derivatives exhibit well-documented melting points and synthetic yields, suggesting higher crystallinity and optimized synthetic routes compared to the target compound.

- The absence of data for the target compound highlights a research gap in its characterization.

Q & A

Q. How can the synthesis of 2-(1-isobutyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)acetaldehyde be optimized for higher yield and purity?

Methodological Answer: Synthesis optimization involves systematic variation of reaction parameters. Key steps include:

- Solvent Selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance reaction efficiency by stabilizing intermediates .

- Catalyst Use : Triethylamine or other bases can accelerate condensation reactions involving pyrazole precursors .

- Temperature Control : Maintaining 60–80°C minimizes side reactions while ensuring complete conversion .

- Monitoring : Thin-layer chromatography (TLC) or HPLC tracks reaction progress and identifies optimal quenching points .

- Purification : Column chromatography with gradients (e.g., hexane/ethyl acetate) isolates the aldehyde moiety while removing unreacted starting materials .

Q. What spectroscopic techniques are critical for confirming the structure of this compound?

Methodological Answer:

- NMR Spectroscopy :

- ¹H NMR : Identifies protons on the pyrazole ring (δ 6.5–8.0 ppm) and aldehyde proton (δ 9.5–10.0 ppm). Coupling patterns distinguish isobutyl substituents (e.g., δ 1.0–1.5 ppm for -CH(CH₂)₂) .

- ¹³C NMR : Confirms trifluoromethyl (-CF₃, δ 120–125 ppm) and acetaldehyde carbonyl (δ 190–200 ppm) groups .

- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]⁺ peak) and fragments (e.g., loss of -CF₃ or isobutyl groups) .

- IR Spectroscopy : Detects aldehyde C=O stretch (~1700 cm⁻¹) and pyrazole C-N vibrations (~1500 cm⁻¹) .

Q. How can researchers screen this compound for preliminary biological activity?

Methodological Answer:

- Enzyme Inhibition Assays :

- Use fluorogenic substrates to test inhibition of targets like cyclooxygenase (COX) or kinases, leveraging the compound’s pyrazole core and fluorinated groups for binding .

- IC₅₀ values are calculated via dose-response curves (e.g., 0.1–100 µM range) .

- Cytotoxicity Screening :

- MTT assays on cancer cell lines (e.g., HeLa, MCF-7) assess viability at 24–72 hours post-treatment .

- Solubility Testing :

- Measure logP values (e.g., using shake-flask method) to predict bioavailability, noting the -CF₃ group’s hydrophobicity .

Advanced Research Questions

Q. What reaction mechanisms govern the stability of the trifluoromethyl group during derivatization?

Methodological Answer:

- Nucleophilic Attack : The -CF₃ group resists hydrolysis under acidic/basic conditions due to strong C-F bonds. However, harsh nucleophiles (e.g., Grignard reagents) may displace fluorine atoms, requiring inert atmospheres and low temperatures .

- Radical Stability : Photocatalytic reactions (e.g., using Ru(bpy)₃²⁺) preserve -CF₃ during C-H functionalization, as shown in related pyrazole derivatives .

- Thermal Degradation : Thermogravimetric analysis (TGA) identifies decomposition thresholds (e.g., >200°C for -CF₃ loss) .

Q. How can crystallographic data resolve ambiguities in the compound’s conformation?

Methodological Answer:

- Single-Crystal X-ray Diffraction (SCXRD) :

- Challenges :

Q. How do substituent variations on the pyrazole ring impact bioactivity?

Methodological Answer:

- Structure-Activity Relationship (SAR) Studies :

- Electron-Withdrawing Groups : Trifluoromethyl (-CF₃) enhances metabolic stability but may reduce solubility. Compare with -Cl or -NO₂ analogs .

- Isobutyl vs. Ethyl Substituents : Bulkier groups (e.g., isobutyl) improve target selectivity in kinase assays but may hinder membrane permeability .

- Data Table :

| Substituent (R) | Bioactivity (IC₅₀, nM) | LogP |

|---|---|---|

| -CF₃ | 12.3 ± 1.2 (COX-2) | 3.5 |

| -Cl | 45.7 ± 3.8 (COX-2) | 2.8 |

| -OCH₃ | >100 (COX-2) | 2.1 |

| Example data from related compounds . |

Q. How should researchers address contradictions in biological activity across assays?

Methodological Answer:

- Assay Validation :

- Replicate experiments in orthogonal assays (e.g., fluorescence-based vs. radiometric kinase assays) to confirm target engagement .

- Off-Target Screening :

- Use proteome-wide profiling (e.g., KINOMEscan) to rule out non-specific binding .

- Physicochemical Factors :

- Adjust buffer pH to account for aldehyde reactivity or precipitation in cell-based vs. cell-free systems .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.